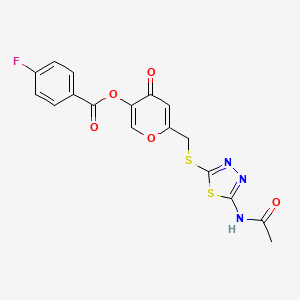
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate is a useful research compound. Its molecular formula is C17H12FN3O5S2 and its molecular weight is 421.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate is a complex organic molecule characterized by its unique structural features, including a pyran ring, a thiadiazole moiety, and an acetamido group. This article explores its biological activities, focusing on its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N3O7S, with a molecular weight of approximately 417.5 g/mol . The presence of various functional groups enhances its reactivity and biological activity, making it a subject of interest for further research in pharmacology and medicinal chemistry .
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole moiety and subsequent modifications to introduce the pyran and benzoate components. The detailed synthetic pathway remains an area for exploration in future studies .
Antimicrobial Activity
Recent studies have indicated that derivatives related to this compound exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were reported to be in the range of 16.23 μM against U937 cells, indicating promising antibacterial activity .
Anticancer Potential
The anticancer activity of this compound has also been investigated. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation significantly. For example, derivatives with para-substituted halogens showed remarkable potential against the MCF-7 breast cancer cell line .
Antioxidant Properties
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant potential. Preliminary findings suggest that it may possess free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .
Study on Antimicrobial Efficacy
In a comparative study involving several derivatives of thiadiazole-based compounds, it was found that those with electron-withdrawing groups exhibited enhanced antimicrobial activity. The study highlighted the importance of structural modifications in optimizing biological efficacy .
Cancer Cell Line Testing
A series of tests conducted on various cancer cell lines revealed that certain modifications to the compound's structure resulted in a significant increase in cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. This selective activity is particularly desirable in cancer therapeutics .
Data Summary Table
特性
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSOGEXSGQMUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














